3-Amino-2,4,5,6-tetradeuteriobenzoic acid
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Overview
Description
3-Amino-2,4,5,6-tetradeuteriobenzoic acid (3-ATDBA) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is an analog of 3-amino-2,4,5-trideuteriobenzoic acid (3-ATBA), which has been used as a model compound for the study of the mechanisms of enzymatic hydrolysis. 3-ATDBA is a derivative of benzoic acid, which is a commonly used organic compound in research.
Scientific Research Applications
Synthesis of Functionalized Graphene Oxide
3-Aminobenzoic-d4 Acid can be used in the synthesis of aminobenzoic acid functionalized graphene oxide . This is achieved through a one-step method involving the electrochemical exfoliation of graphite in the presence of 4-aminebenzoic acid . The resulting material, known as EGO-ABA, has a smaller flake size and a higher density of oxygenated functional groups compared to bare EGO .
Oxygen Reduction Reaction Catalyst
The EGO-ABA material synthesized using 3-Aminobenzoic-d4 Acid has been found to have higher activity for the oxygen reduction reaction (ORR) to H2O2 in alkaline medium compared to EGO . This is due to their higher density of oxygenated functional groups .
Supercapacitor Electrode Material
EGO-ABA, synthesized using 3-Aminobenzoic-d4 Acid, has been found to be a promising electrode material for supercapacitors . The specific capacitance of the EGO-ABA materials was higher than that of EGO, with an increase by a factor of 3 for the materials prepared from exfoliation in 5 mM 4-ABA/0.1 M H2SO4 .
Green and Sustainable Bioproduction
3-Aminobenzoic-d4 Acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . The traditional production methods rely on chemical synthesis using petroleum-derived substances such as benzene as precursors . However, due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods are being developed .
Biosynthesis Pathways
The biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives such as catechol, folic acid, etc., have been discovered in plants and microorganisms . These pathways can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .
Shikimate Pathway
The synthesis of OABA, MABA, PABA and their derivatives can be based on the shikimate pathway, starting from a simple carbon source such as glucose and catalyzed by various enzymes . This pathway can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .
Safety and Hazards
Mechanism of Action
- The primary target of 3-Aminobenzoic acid-d4 is not explicitly mentioned in the available literature. However, it’s essential to note that this compound is a deuterium-labeled form of 3-Aminobenzoic acid .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
3-amino-2,4,5,6-tetradeuteriobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUHJPVQKIXHO-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4,5,6-tetradeuteriobenzoic acid |
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